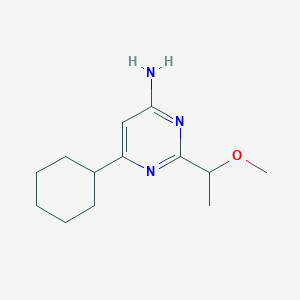
6-Cyclohexyl-2-(1-methoxyethyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclohexyl-2-(1-methoxyethyl)pyrimidin-4-amine is a heterocyclic compound with a molecular formula of C₁₃H₂₁N₃O and a molecular weight of 235.33 g/mol . This compound is part of the pyrimidine family, which is known for its diverse biological and chemical properties. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring .
Análisis De Reacciones Químicas
6-Cyclohexyl-2-(1-methoxyethyl)pyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the pyrimidine ring .
Aplicaciones Científicas De Investigación
6-Cyclohexyl-2-(1-methoxyethyl)pyrimidin-4-amine has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, pyrimidine derivatives are known for their pharmacological effects, including antibacterial, antiviral, antifungal, and anti-inflammatory activities In industry, it can be used in the synthesis of agrochemicals and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 6-Cyclohexyl-2-(1-methoxyethyl)pyrimidin-4-amine is not well-documented. pyrimidine derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, some pyrimidines inhibit the activity of enzymes involved in DNA synthesis and repair, while others modulate the activity of inflammatory mediators . The specific molecular targets and pathways involved in the action of this compound would require further research to elucidate.
Comparación Con Compuestos Similares
6-Cyclohexyl-2-(1-methoxyethyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as pyrimidinamine derivatives containing pyridin-2-yloxy moiety . These compounds share similar structural features but may differ in their biological activities and applications. For example, pyrimidinamine derivatives are known for their fungicidal activity and are used in agriculture to control fungal diseases . The uniqueness of this compound lies in its specific chemical structure, which may confer distinct properties and applications compared to other pyrimidine derivatives.
Conclusion
This compound is a versatile compound with various applications in scientific research, chemistry, biology, medicine, and industry Its synthesis involves complex organic reactions, and it undergoes various chemical transformations
Propiedades
Fórmula molecular |
C13H21N3O |
|---|---|
Peso molecular |
235.33 g/mol |
Nombre IUPAC |
6-cyclohexyl-2-(1-methoxyethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H21N3O/c1-9(17-2)13-15-11(8-12(14)16-13)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H2,14,15,16) |
Clave InChI |
WNBAEHXKCHIIBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=CC(=N1)N)C2CCCCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



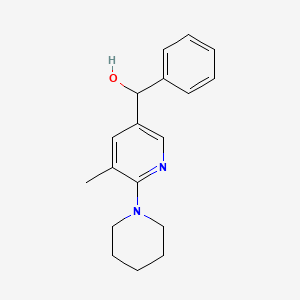
![2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11790378.png)

![2-Cyclohexyl-2-(2-(P-tolyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B11790388.png)
![Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11790392.png)
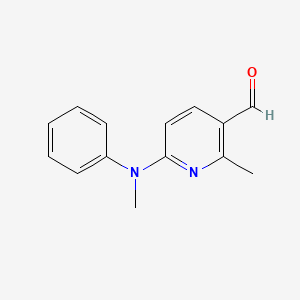
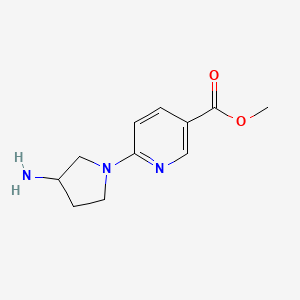

![2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B11790405.png)


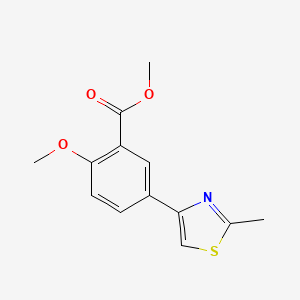
![Tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[D]thiazol-2-ylcarbamate](/img/structure/B11790420.png)
